7-ethyl-8-methyl-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
7-Ethyl-8-methyl-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a fused heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. This scaffold combines pyrimidine and thiazine rings, with substitutions at the 7- and 8-positions (ethyl and methyl groups, respectively) and a tetrahydrofuran-derived carboxamide moiety at the 3-position.
Properties
IUPAC Name |
7-ethyl-8-methyl-6-oxo-N-(oxolan-2-ylmethyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-3-13-10(2)18-16-19(15(13)21)8-11(9-23-16)14(20)17-7-12-5-4-6-22-12/h11-12H,3-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVXBWBBJDFGSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCC3CCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-ethyl-8-methyl-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide , identified by its CAS number 1421463-89-9 , is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 337.4 g/mol . The structure incorporates a thiazine core modified with various functional groups, including a tetrahydrofuran moiety which may enhance its bioactivity.
Antitumor Activity
Recent studies have indicated that compounds within the pyrimidine-thiazine class exhibit significant antitumor properties. For instance, related compounds have been shown to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical enzymes in nucleotide synthesis pathways in cancer cells. These pathways are often targeted in cancer therapies due to their role in cell proliferation.
Table 1: Antitumor Activity of Pyrimidine-Thiazine Derivatives
| Compound | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| 7-Ethyl-8-methyl derivative | DHFR | 1.7 | |
| Related analog | TS | 5.0 | |
| Another derivative | GARFTase | 20.0 |
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research indicates that derivatives of thiazine and pyrimidine can inhibit bacterial growth by targeting essential bacterial enzymes such as SecA involved in protein secretion pathways. This inhibition leads to reduced virulence and survival of pathogenic bacteria.
Table 2: Antimicrobial Activity of Thiazine Derivatives
| Compound | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| 7-Ethyl-8-methyl derivative | SecA ATPase activity | 18.0 | |
| Another derivative | Translocation activity | >200.0 |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in nucleic acid synthesis and protein secretion. The structural features of the compound allow it to interact effectively with these targets:
- Inhibition of Dihydrofolate Reductase (DHFR) : By mimicking the natural substrate of DHFR, the compound can effectively block its active site, preventing the conversion necessary for DNA synthesis.
- Inhibition of Thymidylate Synthase (TS) : This action disrupts the synthesis of thymidine monophosphate (dTMP), a precursor for DNA replication.
- Targeting SecA : Inhibiting SecA affects bacterial protein secretion, crucial for maintaining bacterial viability and pathogenicity.
Case Studies
Several case studies have demonstrated the efficacy of thiazine derivatives in clinical settings:
- Study on Antitumor Efficacy : A study published in Cancer Research highlighted a pyrimidine-thiazine derivative that showed an IC50 value of 1.7 nM against KB human tumor cells expressing folate receptors, indicating potent antitumor activity ( ).
- Antimicrobial Efficacy : In another study focusing on bacterial infections, a related thiazine derivative exhibited significant inhibition against E. coli, showcasing its potential as an antibiotic ( ).
Comparison with Similar Compounds
Pyrimido[2,1-b][1,3]oxazine Derivatives
Example : 2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile (Compound 3, )
- Structural Differences: Core: Oxazine (oxygen atom) vs. thiazine (sulfur atom) in the target compound. Substituents: Methylthio (SMe) at position 8 vs. ethyl and methyl groups in the target compound. Functional Groups: Cyano (CN) at position 7 vs. carboxamide in the target compound.
- Reactivity :
Thiazolo[3,2-a]pyrimidine Derivatives
Example : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Structural Differences :
- Core : Thiazolo[3,2-a]pyrimidine (fused thiazole-pyrimidine) vs. pyrimido[2,1-b]thiazine.
- Substituents : Trimethoxybenzylidene and ester groups vs. ethyl, methyl, and carboxamide in the target compound.
- Conformation :
Substituent Effects
| Compound Type | Key Substituents | Impact on Properties |
|---|---|---|
| Pyrimido[2,1-b]thiazine (Target) | 7-Ethyl, 8-methyl, THF-carboxamide | Potential enhanced solubility and binding |
| Pyrimido[2,1-b]oxazine (3) | 8-Methylthio, 7-cyano | Electrophilic reactivity at SMe position |
| Thiazolo[3,2-a]pyrimidine | 2-Trimethoxybenzylidene, 6-ester | Planar aromatic stacking interactions |
Pharmacological Implications
- Pyrimidooxazines: Methylthio and cyano groups may confer antimicrobial or anticancer activity .
- Thiazolopyrimidines : Trimethoxybenzylidene derivatives could interact with DNA or enzymes via π-stacking .
- Tetrahydrofuran Carboxamide : The THF moiety in the target compound may mimic sugar structures, suggesting applicability in nucleoside analog design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
